4-(Dimethylamino)stilbene
Overview
Description
4-(Dimethylamino)stilbene is an organic compound with the molecular formula C16H17N. It is a derivative of stilbene, characterized by the presence of a dimethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that stilbenes, the family of compounds to which 4-(dimethylamino)stilbene belongs, are involved in various biological activities and have been the subject of intensive research due to their valuable pharmaceutical effects and contribution to plant disease resistance .
Mode of Action
It’s known that stilbenes can exhibit dual fluorescence, a phenomenon associated with their “push-pull” structure . This property allows them to be used as probes to study state energy and photoexcitation dynamics of molecules .
Biochemical Pathways
Stilbene synthase (STS) serves as the pivotal enzyme within stilbene biosynthetic pathways . Stilbenes, including this compound, are involved in constitutive and inducible plant defense responses .
Pharmacokinetics
It’s known that stilbenes, in general, have poor pharmacokinetics characterized by short half-lives and extensive metabolism .
Result of Action
Stilbenes are known for their healing properties, considerable potential for drug research and development, and important roles in plant protection against pests and pathogens .
Action Environment
The action of this compound can be influenced by various environmental factors . For instance, the fluorescence properties of stilbenes can be affected by the polarity of the solvent .
Biochemical Analysis
Biochemical Properties
For instance, stilbene synthase (STS) is a pivotal enzyme that catalyzes the biosynthesis of resveratrol, a well-known stilbene . The nature of these interactions often involves the modulation of enzymatic activity, which can influence various biochemical reactions .
Cellular Effects
Studies on similar stilbenes have shown that they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, stilbenes have been found to modulate NF-κB, MAPK and JAK/STAT pathways, reducing the transcription of inflammatory factors .
Molecular Mechanism
It is known that stilbenes exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of stilbenes can change over time, influenced by factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on similar stilbenes have shown that their effects can vary with different dosages . For instance, many stilbenes tested in animal studies have demonstrated beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Metabolic Pathways
The metabolic pathways involving 4-(Dimethylamino)stilbene are not well-documented. It is known that stilbenes are involved in various metabolic pathways. For instance, stilbenes are synthesized by plants in response to various stresses and are derived from the phenylpropanoid pathway .
Transport and Distribution
Studies on similar stilbenes have shown that they can be transported and distributed within cells and tissues .
Subcellular Localization
Studies on similar stilbenes have shown that they can be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Dimethylamino)stilbene can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with dimethylamine in the presence of a base, followed by a condensation reaction with another benzaldehyde molecule. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)stilbene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(Dimethylamino)stilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its interactions with biological macromolecules and its potential as a fluorescent probe.
Medicine: Research has explored its potential as an anti-cancer agent and its effects on cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Diethylstilbestrol: A synthetic estrogen with similar structural features but different biological activities.
4-Dimethylaminobibenzyl: A non-carcinogenic compound with a similar structure but different metabolic pathways.
Trans-4-Acetylaminostilbene: Another stilbene derivative with distinct chemical and biological properties.
Uniqueness: 4-(Dimethylamino)stilbene is unique due to its specific chemical structure, which allows it to undergo various chemical reactions and interact with biological macromolecules in distinct ways. Its applications in research and industry further highlight its versatility and importance.
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-phenylethenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHHPDRXLIMPM-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020720 | |
Record name | (E)-4-Dimethylaminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838-95-9, 1145-73-9 | |
Record name | trans-4-Dimethylaminostilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-4-Dimethylaminostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dimethylaminostilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-4-Dimethylaminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)stilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DIMETHYLAMINOSTILBENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7P79915N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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